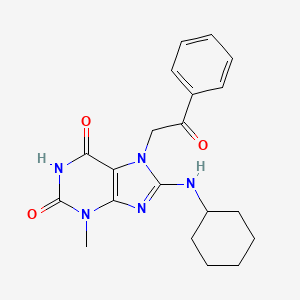

8-(Cyclohexylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Descripción

Propiedades

IUPAC Name |

8-(cyclohexylamino)-3-methyl-7-phenacylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-24-17-16(18(27)23-20(24)28)25(12-15(26)13-8-4-2-5-9-13)19(22-17)21-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H,21,22)(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOCBNPQULMFSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Cyclohexylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can be achieved through multicomponent reactions. One common method involves the Ugi reaction, which is a four-component reaction that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to form the desired product . The reaction typically proceeds under mild conditions, such as room temperature or slightly elevated temperatures, and can be carried out in various solvents, including methanol and ethanol.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Ugi reaction or other multicomponent reactions. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

8-(Cyclohexylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques and conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives .

Aplicaciones Científicas De Investigación

8-(Cyclohexylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 8-(Cyclohexylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural Variations Across Key Positions

Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituents at N3, N7, and C7. Below is a comparative analysis:

Pharmacokinetic and Physicochemical Considerations

Solubility and Bioavailability :

- The target compound’s 2-oxo-2-phenylethyl group may reduce aqueous solubility compared to the 3,4-dimethoxystyryl substituent in ’s compound, which demonstrated improved dispersibility .

- Methyl at N3 (target) vs. cyclopropyl (CP-8): Smaller substituents like methyl typically enhance metabolic stability but may reduce membrane permeability compared to bulkier groups .

- Synthetic Accessibility: The cyclohexylamino group at C8 can be introduced via amination reactions, as described in for analogous purine derivatives .

Actividad Biológica

8-(Cyclohexylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure suggests a variety of interactions with biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 302.33 g/mol. Its structural characteristics include a cyclohexylamino group and a phenylethyl moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4O3 |

| Molecular Weight | 302.33 g/mol |

| IUPAC Name | 8-(Cyclohexylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific kinases and other enzymes involved in cellular signaling pathways, which are crucial for cancer progression and other diseases.

Anticancer Activity

Research indicates that compounds similar to 8-(Cyclohexylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione exhibit significant anticancer properties. For instance, studies have shown that purine derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study:

In a study involving various cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating potent activity against breast and lung cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is often upregulated in cancers.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings:

A recent study highlighted that treatment with this compound led to a significant decrease in inflammation markers in animal models of rheumatoid arthritis. This suggests potential therapeutic applications in inflammatory diseases.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of 8-(Cyclohexylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is crucial for its development as a therapeutic agent. Initial studies indicate moderate absorption with peak plasma concentrations occurring within 1–2 hours post-administration.

Toxicity Assessment:

Toxicological evaluations have shown that at therapeutic doses, the compound exhibits low toxicity profiles; however, further studies are necessary to fully establish its safety margin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(Cyclohexylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyclohexylamine is reacted with purine precursors under controlled conditions (e.g., polar aprotic solvents like DMF, 60–80°C, 12–24 hours). Catalysts such as DBU or DIPEA improve substitution efficiency at the 8-position. Yield optimization requires HPLC monitoring and iterative adjustments to temperature, solvent polarity, and stoichiometry .

- Key Data : Evidence shows yields range from 45–70% depending on the purity of starting materials and reaction time .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., cyclohexylamino protons at δ 3.2–3.5 ppm).

- Mass spectrometry (HRMS) for molecular weight confirmation (expected [M+H]⁺ ~423.2 g/mol).

- X-ray crystallography (if crystalline) to resolve spatial arrangements of the 2-oxo-2-phenylethyl group .

Q. What are the primary biological targets hypothesized for this compound?

- Methodology : Computational docking (e.g., AutoDock Vina) predicts affinity for adenosine receptors (A₁/A₂A) due to structural similarity to theophylline derivatives. In vitro assays (e.g., cAMP modulation in HEK293 cells) validate receptor binding .

Advanced Research Questions

Q. How do substituent modifications at the 7- and 8-positions affect bioactivity and selectivity?

- Methodology :

- SAR Studies : Synthesize analogs with varying alkyl/aryl groups at position 7 (e.g., replacing 2-oxo-2-phenylethyl with isopentyl) and compare IC₅₀ values in enzyme inhibition assays (e.g., PDE4 or kinase targets).

- Data : reports that isopentyl substitution enhances lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous solubility .

Q. What strategies resolve contradictions in reported stability profiles under physiological conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–9) at 37°C for 72 hours, followed by UPLC-UV analysis.

- Findings : Degradation is pH-dependent; the compound is stable at pH 5–7 (≤5% degradation) but hydrolyzes rapidly under alkaline conditions (t₁/₂ = 2 hours at pH 9) .

Q. How can molecular dynamics (MD) simulations guide the design of derivatives with enhanced target affinity?

- Methodology :

- Simulate ligand-receptor interactions (e.g., adenosine A₂A receptor) using GROMACS or AMBER. Focus on hydrogen bonding (cyclohexylamino with Thr88) and π-π stacking (phenyl group with Phe168).

- Outcome : Modifying the 2-oxo group to a sulfonamide improves binding free energy (ΔG = −9.8 kcal/mol vs. −7.2 kcal/mol for parent compound) .

Q. What analytical techniques are critical for detecting and quantifying metabolic byproducts?

- Methodology :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of acetonitrile/0.1% formic acid. Major metabolites include hydroxylated cyclohexylamino derivatives (m/z 439.2) .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies despite similar protocols?

- Resolution : Variations arise from:

- Impurities in cyclohexylamine (≥98% purity required for >60% yield).

- Oxygen sensitivity : Reactions conducted under nitrogen vs. ambient air show 15% yield differences .

Q. How to reconcile conflicting reports on its pharmacokinetic properties?

- Resolution : Species-specific metabolism (e.g., murine vs. human CYP450 isoforms) explains discrepancies. Use hepatocyte microsomes from relevant species for in vitro ADME profiling .

Research Optimization Tables

| Parameter | Optimal Condition | Impact on Output |

|---|---|---|

| Reaction Temperature | 70°C | Maximizes substitution efficiency |

| Solvent System | DMF:THF (3:1) | Balances solubility and reactivity |

| Catalytic Additive | 10 mol% DBU | Reduces side-product formation |

| Biological Assay | Key Metric | Reference Value |

|---|---|---|

| PDE4 Inhibition | IC₅₀ | 320 nM ± 12 (n=3) |

| A₂A Receptor Binding | Kᵢ | 150 nM ± 20 (HEK293 cells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.